molecular formula C11H12N2O B8568301 1H-Imidazole, 1-(2-phenoxyethyl)- CAS No. 30170-83-3

1H-Imidazole, 1-(2-phenoxyethyl)-

Cat. No.: B8568301
CAS No.: 30170-83-3
M. Wt: 188.23 g/mol
InChI Key: INUSBZKZIYQSRM-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-phenoxyethyl)- is a substituted imidazole derivative characterized by a phenoxyethyl group (-O-C₆H₅-CH₂CH₂-) attached to the nitrogen atom of the imidazole ring. The phenoxyethyl group introduces both aromaticity (via the phenyl ring) and polarity (via the ether oxygen), distinguishing it from other imidazole analogs .

Properties

CAS No.

30170-83-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-phenoxyethyl)imidazole

InChI

InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)14-9-8-13-7-6-12-10-13/h1-7,10H,8-9H2

InChI Key

INUSBZKZIYQSRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The biological and chemical behavior of imidazole derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight (g/mol) Polar Surface Area (Ų) Key Applications/Activity
1H-Imidazole, 1-(2-phenoxyethyl)- Phenoxyethyl ~234 (estimated) ~25–30 (estimated) Under investigation
2-Phenyl-1H-imidazole Phenyl 144.17 17.82 Intermediate in organic synthesis
1-(4-Methoxyphenyl)-1H-imidazole 4-Methoxyphenyl 174.20 27.82 Crystallographic studies
Enilconazole (Imazalil) 2-(2,4-Dichlorophenyl)-2-propenyloxy 297.17 ~50–55 Fungicide, agrochemical
1-(Naphthylalkyl)-1H-imidazole Naphthylalkyl 250–300 (varies) 20–30 Antiepileptic agents (ED₅₀: 15–30 mg/kg)

Key Observations:

  • Polarity and Solubility: The phenoxyethyl group in the target compound increases polarity compared to simple phenyl substituents (e.g., 2-phenyl-1H-imidazole) due to the ether oxygen, enhancing water solubility and membrane permeability .
  • In contrast, the phenoxyethyl group offers moderate electron-withdrawing effects, which may influence binding affinity .
  • Biological Activity: Naphthylalkyl-substituted analogs exhibit potent antiepileptic activity (ED₅₀: 15–30 mg/kg in MES tests), attributed to hydrophobic interactions with neuronal targets . Enilconazole’s dichlorophenyl and propenyloxy groups confer fungicidal activity by disrupting ergosterol synthesis .

Structural-Activity Relationships (SAR)

  • Antiepileptic Analogs: CoMSIA models for 1-(Naphthylalkyl)-1H-imidazoles highlight the importance of bulky hydrophobic substituents for seizure inhibition. The phenoxyethyl group, while less bulky than naphthylalkyl, may balance hydrophobicity and polarity for CNS penetration .
  • Agrochemical Derivatives: Enilconazole’s dichlorophenyl group enhances electronegativity, improving binding to fungal cytochrome P450 enzymes. The phenoxyethyl group’s lack of halogens may reduce toxicity but limit antifungal potency .

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